

# An In-depth Technical Guide to 2,2-Dimethylhexane

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## Compound of Interest

Compound Name: 2,2-Dimethylhexane

Cat. No.: B166548

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-Dimethylhexane**, a branched-chain alkane of interest in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, synthesis, and relevant experimental methodologies, presented in a format tailored for technical experts.

## Chemical Identity: CAS Number and Synonyms

**2,2-Dimethylhexane** is registered under the CAS Number 590-73-8.<sup>[1][2][3][4][5]</sup> It is a structural isomer of octane. Over the years, it has been referred to by several synonyms in literature and commercial listings.

Identifier Type	Value
IUPAC Name	2,2-Dimethylhexane[2]
CAS Number	590-73-8[1][2][3][4][5]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> [1][2][3]
Synonyms	Hexane, 2,2-dimethyl-[2][6]; n-Butyltrimethylmethane[4][6]; (CH <sub>3</sub> ) <sub>3</sub> C(CH <sub>2</sub> ) <sub>3</sub> CH <sub>3</sub> [4][6]; NSC 174065[2][4][6]
EC Number	209-689-4[5]
PubChem CID	11551[2][4]

## Physicochemical Properties

**2,2-Dimethylhexane** is a colorless, flammable liquid.[2] Its branched structure significantly influences its physical properties, such as its boiling point and octane rating, when compared to its straight-chain isomer, n-octane.[6] A summary of its key quantitative properties is provided below.

Table 2.1: Physical and Chemical Properties of **2,2-Dimethylhexane**

Property	Value	Units
Molecular Weight	114.23	g/mol [1][2][5]
Density	0.6954 @ 20°C	g/cm <sup>3</sup> [6]
Boiling Point	106.86	°C[6]
Melting Point	-121.2	°C[7]
Flash Point	-3.3	°C[7]
Vapor Pressure	34.1 @ 25°C	mmHg[2][7]
Refractive Index (n <sup>20</sup> /D)	1.3940	-[6]
Water Solubility	Insoluble	-[6]
LogP (Octanol/Water)	4.64	-[7]

## Applications in Research and Industry

While not a direct active pharmaceutical ingredient, **2,2-Dimethylhexane** and similar branched alkanes are relevant to drug development and other research areas in several capacities:

- **Solvents and Reaction Media:** Its non-polar nature and specific boiling point make it a candidate as a solvent in organic synthesis.[6]
- **Fuel Science:** As a component of gasoline, its high octane rating is of significant interest in fuel formulation and combustion studies.[6]
- **Reference Compound:** In analytical chemistry, it serves as a reference standard in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures.
- **Adsorption Studies:** It is used as a model compound to study the adsorption and diffusion of branched alkanes on microporous materials like zeolites, which is crucial for developing catalysts and separation technologies.
- **Atmospheric Chemistry:** **2,2-Dimethylhexane** has been identified as a product in simulated atmospheres of celestial bodies like Titan, aiding in the understanding of extraterrestrial

hydrocarbon chemistry.[8]

## Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and study of **2,2-Dimethylhexane**.

### Laboratory Synthesis via Grignard Reagent

The synthesis of branched alkanes like **2,2-Dimethylhexane** can be achieved through the coupling of a Grignard reagent with an appropriate alkyl halide. A representative procedure is detailed below.

Objective: To synthesize a branched alkane via the reaction of a tertiary Grignard reagent with a primary alkyl halide. This protocol is adapted from general procedures for Grignard-based hydrocarbon synthesis.

Materials:

- tert-Butyl chloride
- Magnesium turnings
- 1-Bromobutane
- Anhydrous diethyl ether
- Dilute hydrochloric acid
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Grignard Reagent Formation:
  - In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar, place magnesium turnings.

- Add a small volume of anhydrous diethyl ether to cover the magnesium.
- Dissolve tert-butyl chloride in anhydrous diethyl ether and add it to the dropping funnel.
- Add a small amount of the tert-butyl chloride solution to the flask to initiate the reaction. The reaction is indicated by bubble formation and a gentle reflux.
- Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a steady reflux.
- After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the tert-butylmagnesium chloride.
- Coupling Reaction:
  - Cool the Grignard reagent solution in an ice bath.
  - Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.
  - Add the 1-bromobutane solution dropwise to the stirred, cooled Grignard reagent.
  - After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
- Workup and Purification:
  - Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.
  - Transfer the mixture to a separatory funnel. Add dilute hydrochloric acid to dissolve any remaining magnesium salts.
  - Separate the organic layer. Wash the organic layer sequentially with water and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.
  - Purify the crude **2,2-Dimethylhexane** by fractional distillation.

## Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of **2,2-Dimethylhexane** in a complex hydrocarbon matrix, such as a gasoline sample.

Instrumentation and Materials:

- Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).
- A non-polar capillary column (e.g., HP-5ms).
- **2,2-Dimethylhexane** standard (>98% purity).
- Internal standard (e.g., Decane).
- Solvent for dilution (e.g., Pentane or Hexane).
- Volumetric flasks and microsyringes.

Procedure:

- Standard Preparation:
  - Prepare a stock solution of **2,2-Dimethylhexane** (e.g., 1000 ppm) in the chosen solvent.
  - Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the sample (e.g., 0.1, 1, 10, 50, 100 ppm).
  - Add a constant concentration of the internal standard to each calibration standard and the sample to be analyzed.
- Sample Preparation:
  - Accurately weigh a known amount of the hydrocarbon matrix (e.g., gasoline) into a volumetric flask.

- Dilute the sample with the solvent to a known volume.
- Add the internal standard to the diluted sample.
- GC-MS Analysis:
  - Injection: Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the standards and sample into the GC.
  - GC Conditions:
    - Inlet Temperature: 250  $^{\circ}\text{C}$
    - Oven Program: Start at 40  $^{\circ}\text{C}$  (hold for 4 minutes), then ramp at a suitable rate (e.g., 5  $^{\circ}\text{C}/\text{min}$ ) to 240  $^{\circ}\text{C}$ .
    - Carrier Gas: Helium at a constant flow rate.
  - MS Conditions (if applicable):
    - Ion Source Temperature: 230  $^{\circ}\text{C}$
    - Scan Range: 45-300 amu.
- Data Analysis:
  - Identify the peaks for **2,2-Dimethylhexane** and the internal standard based on their retention times and mass spectra.
  - Integrate the peak areas for both compounds.
  - Construct a calibration curve by plotting the ratio of the peak area of **2,2-Dimethylhexane** to the peak area of the internal standard against the concentration of the **2,2-Dimethylhexane** standards.
  - Determine the concentration of **2,2-Dimethylhexane** in the unknown sample using the calibration curve.

## Adsorption Isotherm Measurement

Objective: To determine the adsorption isotherm of **2,2-Dimethylhexane** vapor on a microporous adsorbent material (e.g., zeolite).

Instrumentation and Materials:

- Volumetric or gravimetric gas adsorption analyzer.
- Microporous adsorbent (e.g., MFI zeolite).
- **2,2-Dimethylhexane** liquid (high purity).
- Vacuum pump.
- Heating mantle.

Procedure:

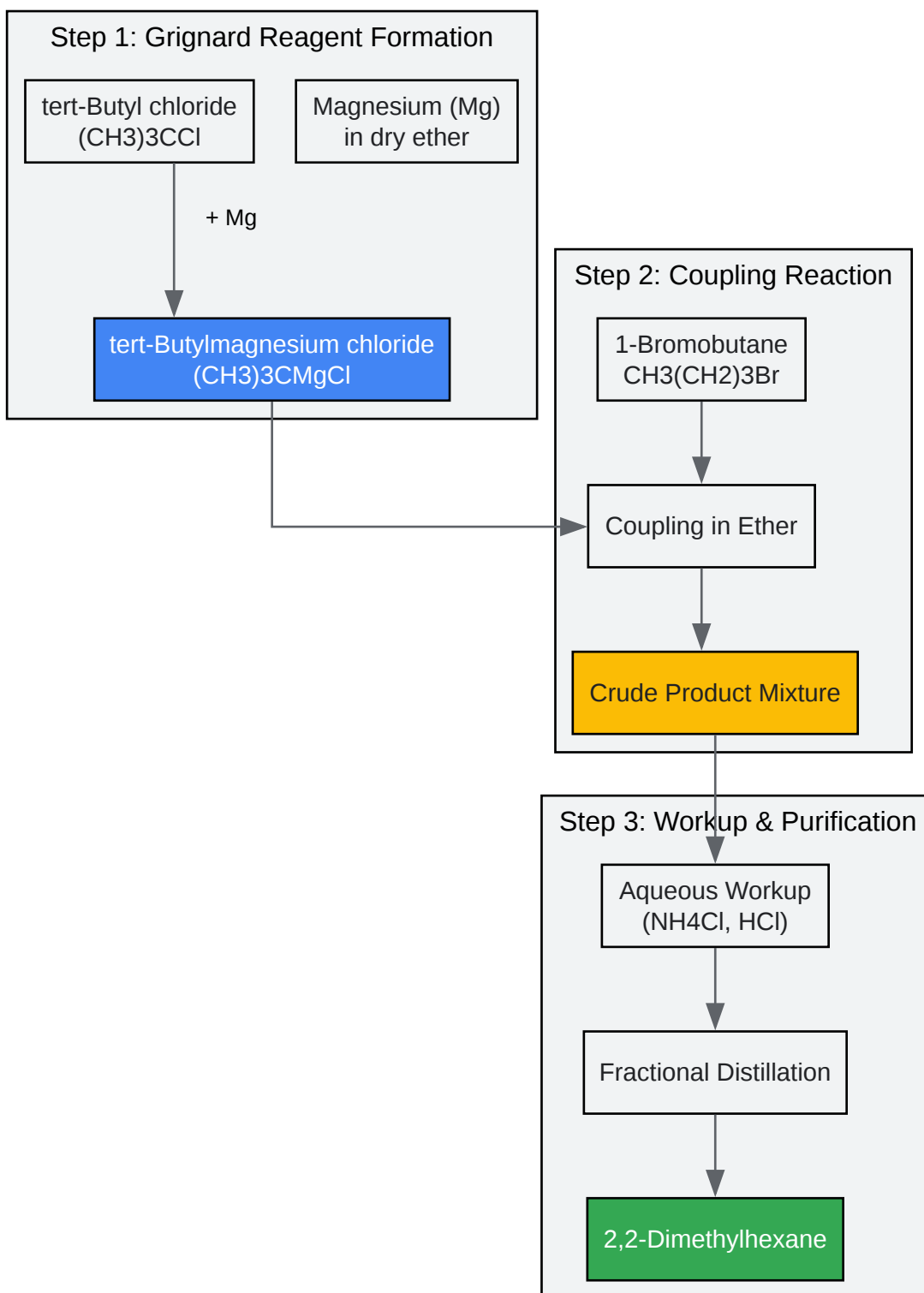
- Adsorbent Activation:
  - Place a known mass of the adsorbent material into the sample cell of the adsorption analyzer.
  - Heat the sample under high vacuum at an elevated temperature (e.g., 350-400 °C) for several hours to remove any pre-adsorbed water or other volatile species.
- Isotherm Measurement (Volumetric Method):
  - Cool the activated sample to the desired experimental temperature (e.g., 25 °C) and maintain this temperature throughout the experiment.
  - Introduce a known amount of **2,2-Dimethylhexane** vapor into the manifold of a known volume.
  - Measure the pressure of the vapor.
  - Expand the vapor into the sample cell containing the adsorbent.

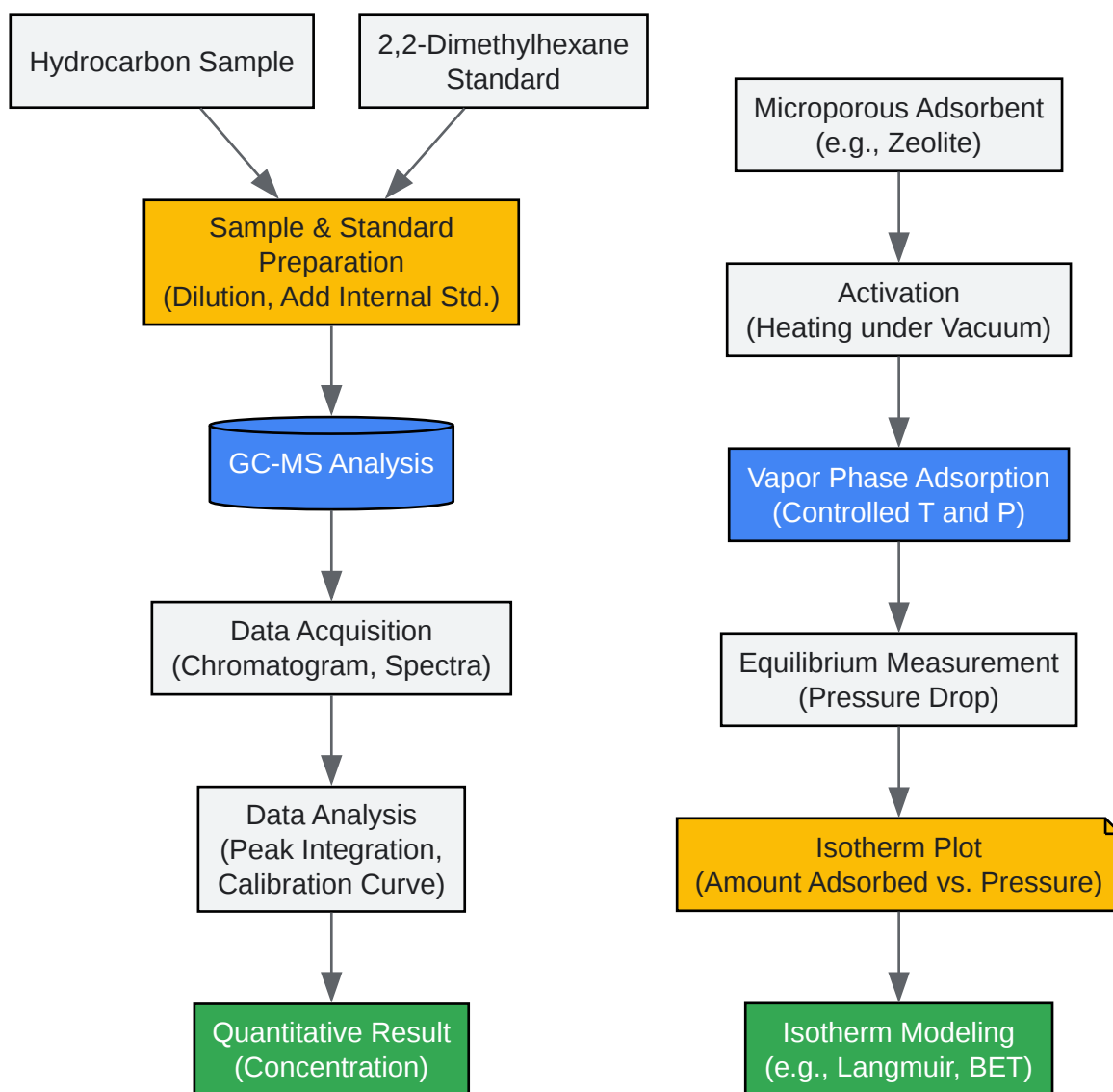


- Allow the system to equilibrate until the pressure is stable. The decrease in pressure is used to calculate the amount of **2,2-Dimethylhexane** adsorbed by the material.
- Repeat this process by incrementally adding more vapor to generate the adsorption isotherm (amount adsorbed vs. equilibrium pressure).
- Data Analysis:
  - Plot the amount of **2,2-Dimethylhexane** adsorbed (typically in mmol/g) against the equilibrium pressure.
  - Fit the experimental data to various isotherm models (e.g., Langmuir, Freundlich, BET) to determine key adsorption parameters such as monolayer capacity and adsorption affinity.

## Visualizations of Key Processes

### Synthesis Pathway





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